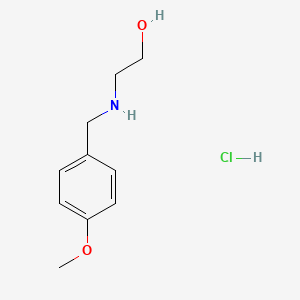

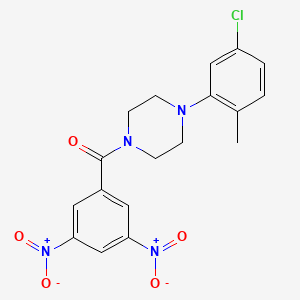

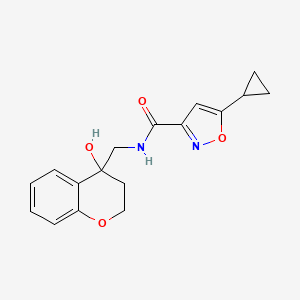

N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential pharmaceutical applications, including antimicrobial, anti-inflammatory, and anticancer properties . The specific structure of this compound suggests it may have interesting intermolecular interactions and physicochemical properties that could be relevant for such applications.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl compound and an amine. For example, substituted benzamide derivatives have been synthesized using reactions between substituted amines and benzoyl halides in the presence of a base such as KOH . The synthesis process is often followed by characterization techniques like IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with potential for various intermolecular interactions. X-ray diffraction studies are commonly used to determine the crystal structure, revealing details such as bond lengths, angles, and molecular conformations . Hirshfeld surface analysis and DFT calculations can provide insights into the nature of hydrogen bonding and π-interactions, which are significant in stabilizing the molecular structure . The orientation of different rings and substituents in the molecule can influence its overall shape and reactivity .

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, depending on their substituents and reaction conditions. For instance, recyclization reactions can lead to the formation of new heterocyclic structures, as seen with pyrroloquinoxaline derivatives . The presence of halogen substituents can also facilitate further chemical modifications, such as Suzuki coupling or halogen exchange reactions, which can be used to introduce new functional groups or to modify the compound's properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms, for example, can affect the compound's polarity, solubility, and melting point . Spectroscopic methods like IR, NMR, and UV-Vis are used to study the vibrational frequencies, chemical shifts, and electronic transitions, which are reflective of the compound's functional groups and molecular environment . Computational methods such as DFT can predict properties like dipole moments, frontier orbital energies, and NLO properties, which are important for understanding the reactivity and potential applications of the compound .

Applications De Recherche Scientifique

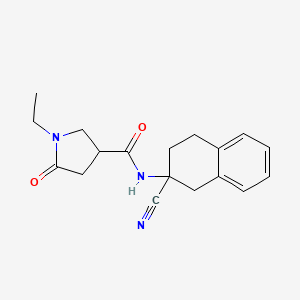

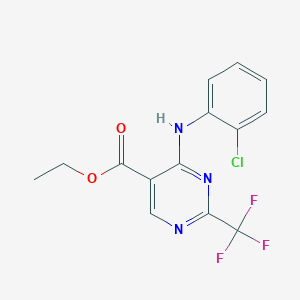

Synthetic Methodologies and Chemical Properties

Chemoselective N-benzoylation of Aminophenols : A study focused on the N-benzoylation of 2-aminophenol and 4-aminophenol using benzoylisothiocyanates, yielding products of biological interest, indicating a chemoselective synthesis approach for related benzamide compounds (Tarjeet Singh et al., 2017).

Synthesis of Substituted Benzamides : The synthesis and characterization of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives were reported, which were evaluated for their antimicrobial activity, showcasing the potential of benzamide derivatives in developing new antimicrobial agents (M. Vijaya Laxmi et al., 2019).

Copper(II) and Ni(II) Complexes : A study on the synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives, providing insights into the coordination chemistry and potential applications of benzamide derivatives in material science (G. Binzet et al., 2009).

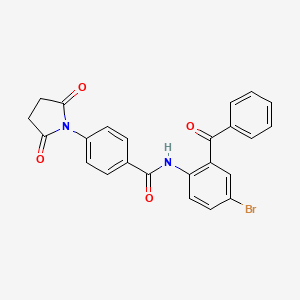

Biological Activities

Anticancer Activity : The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activity against various cancer cell lines showed some compounds exhibited moderate to excellent activity, highlighting the therapeutic potential of benzamide derivatives in oncology (B. Ravinaik et al., 2021).

Antipathogenic Activity : A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives, including benzamides, demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential for the development of novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Propriétés

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17BrN2O4/c25-17-8-11-20(19(14-17)23(30)15-4-2-1-3-5-15)26-24(31)16-6-9-18(10-7-16)27-21(28)12-13-22(27)29/h1-11,14H,12-13H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDSDPHJPGSTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-benzoyl-4-bromophenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-(1,2,4-triazol-1-yl)ethanimidamide](/img/structure/B2524593.png)

![N-[3-[2-(furan-2-carbonyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2524599.png)

![3-benzyl-7-(2-methoxyphenyl)-2-oxo-N-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2524600.png)

![1-(3-Chlorophenyl)-4-(3-methylpiperidyl)pyrazolo[5,4-d]pyrimidine](/img/structure/B2524605.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2524611.png)